(NZ)-N-(2,3-dihydrophenalen-1-ylidene)hydroxylamine
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Overview
Description
(NZ)-N-(2,3-dihydrophenalen-1-ylidene)hydroxylamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxylamine group attached to a dihydrophenalenylidene moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,3-dihydrophenalen-1-ylidene)hydroxylamine typically involves the reaction of 2,3-dihydrophenalene with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-(2,3-dihydrophenalen-1-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(NZ)-N-(2,3-dihydrophenalen-1-ylidene)hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (NZ)-N-(2,3-dihydrophenalen-1-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The dihydrophenalenylidene moiety may also interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (NZ)-N-(2,3-dihydroinden-1-ylidene)hydroxylamine
- (NZ)-N-(2,3-dihydroanthracen-1-ylidene)hydroxylamine
- (NZ)-N-(2,3-dihydrophenanthren-1-ylidene)hydroxylamine
Uniqueness
(NZ)-N-(2,3-dihydrophenalen-1-ylidene)hydroxylamine stands out due to its unique dihydrophenalenylidene structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(NZ)-N-(2,3-dihydrophenalen-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-6,15H,7-8H2/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISYPSBCTFXOQQ-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=CC=CC3=C2C1=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=CC=CC3=C2C1=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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